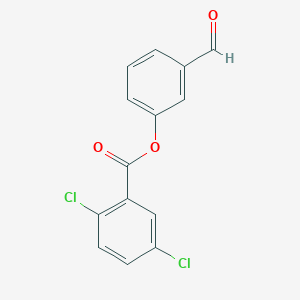
3-Formylphenyl 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that is used in scientific research for various purposes. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is related to its ability to detect ROS in cells. This compound is oxidized by ROS, which results in the formation of a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is also related to its ability to inhibit certain enzymes and modulate protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Formylphenyl 2,5-dichlorobenzoate are related to its ability to detect ROS in cells. This compound has been shown to be effective in detecting ROS in various cell types, including cancer cells. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate has been shown to inhibit certain enzymes, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Formylphenyl 2,5-dichlorobenzoate is its ability to detect ROS in cells. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Formylphenyl 2,5-dichlorobenzoate is that it can be toxic to cells at high concentrations. Additionally, this compound may not be suitable for use in certain experimental systems.
Orientations Futures
There are several future directions for research on 3-Formylphenyl 2,5-dichlorobenzoate. One direction is to investigate the potential therapeutic applications of this compound. Another direction is to develop new fluorescent probes based on 3-Formylphenyl 2,5-dichlorobenzoate that can be used to detect other biomolecules in cells. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity.
In conclusion, 3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that has several scientific research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 3-Formylphenyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoic acid with 3-formylphenol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified using chromatography. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
3-Formylphenyl 2,5-dichlorobenzoate is used in scientific research for various purposes. One of the primary applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound is also used in the synthesis of other compounds that have potential therapeutic applications. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate is used as a tool for studying protein-ligand interactions and enzyme kinetics.
Propriétés
Nom du produit |
3-Formylphenyl 2,5-dichlorobenzoate |
|---|---|
Formule moléculaire |
C14H8Cl2O3 |
Poids moléculaire |
295.1 g/mol |
Nom IUPAC |
(3-formylphenyl) 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
Clé InChI |
KFRZAYJKSPELRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)

![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)